The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is recognized for its diverse applications in both biological and industrial contexts. The IUPAC name for this compound is 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, and it is characterized by a benzotriazole core with additional methyl and phenyl substituents.
The synthesis of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with 6-methyl-2-nitroaniline under acidic conditions. The cyclization process leads to the formation of the benzotriazole ring.
Key parameters for this synthesis include:
For industrial applications, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity while minimizing waste .
The molecular structure of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine can be described as follows:
The InChI representation of the compound is:
This indicates a complex arrangement that contributes to its chemical behavior.
6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions:
These reactions can lead to various substituted derivatives depending on the specific conditions employed .
The mechanism of action for 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with biological targets such as enzymes and receptors. It has been shown to potentially inhibit enzymes related to cell proliferation, which may contribute to its anticancer properties. Ongoing research aims to identify specific molecular pathways influenced by this compound .
Some key physical and chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine has several notable applications:
The medicinal exploration of benzotriazole derivatives commenced significantly in the late 1960s, coinciding with broader investigations into azole heterocycles as privileged structures in antifungal development. While early benzotriazole applications were predominantly industrial—notably as corrosion inhibitors for copper due to their metal-chelating properties—their biomedical potential became increasingly apparent through the 1980s and 1990s [8]. Pioneering work by Sparatore and collaborators systematically characterized nitrogen-containing heterocycles, revealing that benzotriazole integration into polycyclic frameworks could confer notable biological activities, particularly antibacterial effects . This period witnessed the synthesis of foundational hybrids such as triazolo[4,5-f]quinolinone carboxylic acids (1), structurally analogous to the quinolone antibiotic oxolinic acid. These compounds demonstrated promising in vitro activity against Escherichia coli (MIC: 12.5–25 μg/mL), establishing benzotriazole as a viable scaffold for antimicrobial design [5].
The strategic use of benzotriazole as a bioisosteric replacement for imidazole or triazole rings accelerated in the 2000s, driven by its favorable pharmacokinetic properties and synthetic versatility. For instance, benzotriazole-acrylonitrile hybrids emerged as potent tubulin inhibitors, expanding the scaffold’s applicability into anticancer therapeutics [5]. Concurrently, derivatives like linezolid-inspired oxazolidinones (12–13) incorporating substituted benzotriazoles exhibited enhanced efficacy against resistant Gram-positive pathogens (MIC: 0.125–0.25 μg/mL), rivaling established antibiotics . This evolution underscores benzotriazole’s transition from an industrial chemical to a multifaceted pharmacophore in modern drug discovery.
6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine (CAS: 378215-79-3) exemplifies the strategic functionalization of the benzotriazole core to optimize drug-like properties. Its molecular formula, C₁₄H₁₄N₄, confers a molecular weight of 238.29 g/mol, positioning it within the ideal range for cellular permeability [1]. The structure features three critical modifications:
Table 1: Structural and Physicochemical Properties of 6-Methyl-2-(4-Methylphenyl)-2H-1,2,3-Benzotriazol-5-Amine
Property | Value |
---|---|
CAS Registry Number | 378215-79-3 |
Molecular Formula | C₁₄H₁₄N₄ |
Molecular Weight | 238.29 g/mol |
Systematic Name | 6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine |
Key Synonyms | AKOS BB-8219; TIMTEC-BB SBB009776; 6-Methyl-2-p-tolyl-2H-benzotriazol-5-ylamine |
Hydrogen Bond Donors | 1 (5-NH₂) |
Hydrogen Bond Acceptors | 4 (triazole N-atoms + NH₂) |
The planar benzotriazole system enables intercalation into DNA or enzyme active sites, while the torsional flexibility of the p-tolyl group allows adaptive binding. This balance of rigidity and flexibility is critical for target engagement, as observed in benzotriazole-based kinase inhibitors [8]. Furthermore, the 5-amino group’s nucleophilicity facilitates the synthesis of secondary and tertiary amides, expanding medicinal chemistry exploration—exemplified by derivatives like N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide [4].
Substituent positioning on the benzotriazole nucleus profoundly influences biological activity, as demonstrated by structure-activity relationship (SAR) studies across diverse therapeutic contexts. Key patterns observed in 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine and its analogs include:
Table 2: Impact of Benzotriazole Substitution Patterns on Bioactivity
Substituent Position | Modification | Biological Consequence |
---|---|---|
N-2 | 4-Methylphenyl | ↑ Lipophilicity & target affinity (e.g., tubulin binding) |
C-5 | Amino (-NH₂) | Enables acyl derivatization; ↑ hydrogen-bonding capacity |
C-6 | Methyl (-CH₃) | ↑ Metabolic stability; electron-donating effect |
Annelation Geometry | Linear (e.g., [4,5-f]) | Retains antimicrobial activity vs. angular variants |
The 5-amino group serves as a versatile vector for bioactivity optimization. Acylation at this position generates compounds like 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones (14), which demonstrate broad-spectrum activity against Bacillus anthracis and other pathogens . Similarly, structural comparisons confirm that replacing benzotriazole with benzimidazole or benzoxazole in oxazolidinone hybrids diminishes antibacterial efficacy, underscoring the unique pharmacophoric contributions of the triazole ring . These SAR principles guide rational design of derivatives balancing potency, selectivity, and physicochemical properties for therapeutic applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4